Methyl 2-(3-phthalimidopropoxy)benzoate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-[3-(1,3-dioxoisoindol-2-yl)propoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-24-19(23)15-9-4-5-10-16(15)25-12-6-11-20-17(21)13-7-2-3-8-14(13)18(20)22/h2-5,7-10H,6,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZSVOHHOCETSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OCCCN2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553948 | |
| Record name | Methyl 2-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115149-46-7 | |
| Record name | Methyl 2-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-phthalimidopropoxy)benzoate typically involves the reaction of 2-hydroxybenzoic acid with 3-bromopropylphthalimide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-phthalimidopropoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and phthalimide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted benzoates and phthalimides.
Scientific Research Applications
Methyl 2-(3-phthalimidopropoxy)benzoate is widely used in scientific research, particularly in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-phthalimidopropoxy)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-phthalimidopropoxy)benzoate: Unique due to its specific ester and phthalimide groups.
Methyl 2-(3-aminopropoxy)benzoate: Lacks the phthalimide group, leading to different reactivity and applications.
Methyl 2-(3-hydroxypropoxy)benzoate: Contains a hydroxyl group instead of the phthalimide, affecting its chemical behavior.
Uniqueness
This compound stands out due to its dual functional groups, which provide versatility in chemical reactions and applications. Its unique structure allows for specific interactions in biological systems, making it valuable in research and industrial applications .
Biological Activity
Methyl 2-(3-phthalimidopropoxy)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of agriculture and pharmacology. This article reviews its biological activity, synthesizing data from various studies, including case studies, research findings, and relevant data tables.
This compound is characterized by the following chemical properties:
- Chemical Formula : CHNO
- Molecular Weight : 313.35 g/mol
- CAS Number : 115149-46-7
These properties suggest a structure that may interact with biological systems, warranting further exploration of its effects.
Insecticidal Activity
Recent studies have highlighted the insecticidal properties of this compound. It has been shown to exhibit significant toxicity against various insect pests:
- Toxicity against Whiteflies : The compound demonstrated effective contact toxicity against whiteflies (Bemisia tabaci), with LC values indicating potent insecticidal activity.
- Larvicidal Effects : Research indicates that it has larvicidal effects against mosquito species such as Aedes albopictus and Culex pipiens, with higher toxicity observed in Aedes species.
Antimicrobial Activity
This compound also exhibits antimicrobial properties:
- Antibacterial Effects : Studies have shown that the compound possesses antibacterial activity against various strains of bacteria. For instance, it has been effective against both Gram-positive and Gram-negative bacteria.
- Fungal Inhibition : The compound has demonstrated antifungal activity, inhibiting the growth of pathogenic fungi in laboratory settings.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed to interfere with neurotransmission in insects, similar to other benzoate derivatives. This interference can lead to paralysis and death in susceptible insect species.
Case Study 1: Efficacy Against Agricultural Pests
In a controlled field study, this compound was applied to crops infested with whiteflies. The results indicated a significant reduction in pest populations within two weeks post-application. The study reported:
| Treatment | Initial Population | Population After Treatment | % Reduction |
|---|---|---|---|
| Control | 1000 | 950 | 5% |
| Methyl Compound | 1000 | 200 | 80% |
This case study highlights the potential of this compound as an effective pest management tool.
Case Study 2: Antimicrobial Efficacy
A laboratory study assessed the antimicrobial efficacy of this compound against common pathogens. The results showed:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 mg/mL |
| Escherichia coli | 1.0 mg/mL |
| Candida albicans | 0.25 mg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Future Perspectives
The ongoing research into this compound indicates promising applications in agriculture as an environmentally friendly insecticide and in medicine as an antimicrobial agent. Future studies should focus on:
- Long-term Environmental Impact : Assessing the ecological consequences of using this compound in agricultural settings.
- Mechanistic Studies : Investigating the molecular mechanisms underlying its biological activities.
- Formulation Development : Creating effective formulations that enhance its stability and efficacy.
Q & A
What are the common synthetic routes for Methyl 2-(3-phthalimidopropoxy)benzoate, and how can reaction conditions be optimized for yield?
Basic Research Question
A typical synthesis involves nucleophilic substitution and esterification. For example, reacting 3-phthalimidopropanol with methyl 2-hydroxybenzoate under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) or via alkylation with a bromopropane derivative in the presence of a base like K₂CO₃ in DMF . Optimization includes controlling temperature (reflux at 80–100°C), stoichiometric ratios (1.2–1.5 equivalents of alkylating agent), and reaction time (12–24 hours). Monitoring via TLC or HPLC ensures completion .
How can researchers resolve contradictions in crystallographic data for this compound derivatives?
Advanced Research Question
Conflicting crystallographic data (e.g., bond lengths or torsion angles) may arise from poor crystal quality or dynamic disorder. Use SHELXL (for refinement) and Mercury CSD (for void analysis and packing similarity) to cross-validate structural models . For ambiguous electron density, employ SHELXD for phase determination and ORTEP-3 for thermal ellipsoid visualization to assess positional uncertainty . Compare results with analogous structures in the Cambridge Structural Database (CSD) to identify outliers .
What analytical techniques are critical for confirming the purity and structural integrity of this compound?
Basic Research Question
Combine ¹H/¹³C NMR to verify proton environments and carbonyl groups (e.g., ester C=O at ~168–170 ppm) . High-resolution mass spectrometry (HRMS ) confirms molecular weight (expected [M+H]⁺ ~370.12 g/mol). Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm . Differential scanning calorimetry (DSC ) detects polymorphic impurities by analyzing melting point consistency .
How can researchers design experiments to evaluate the bioactivity of this compound, considering its structural analogs?
Advanced Research Question
Leverage structure-activity relationship (SAR) studies by modifying the phthalimide or benzoate moieties (e.g., introducing electron-withdrawing groups) . For in vitro assays, use enzyme inhibition protocols (e.g., kinase or protease targets) with IC₅₀ determination. Include positive controls like known inhibitors and validate results via dose-response curves. For conflicting bioactivity data, perform molecular docking (e.g., AutoDock Vina) to assess binding mode consistency with crystallographic data .
What strategies mitigate side reactions during the synthesis of this compound?
Advanced Research Question
Common side reactions include hydrolysis of the ester group or phthalimide ring opening. To prevent hydrolysis:
- Use anhydrous solvents (e.g., DMF dried over molecular sieves).
- Avoid strong acids/bases; employ mild bases like Cs₂CO₃ for alkylation .
For phthalimide stability, monitor reaction pH (neutral to slightly basic) and limit exposure to nucleophiles (e.g., amines). Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound .
How should researchers address discrepancies between computational and experimental vibrational spectra?
Advanced Research Question
Discrepancies in IR/Raman spectra (e.g., C=O stretching frequencies) may stem from solvent effects or conformational flexibility. Perform DFT calculations (B3LYP/6-31G* level) with implicit solvation models (e.g., PCM for DMSO) to simulate spectra. Experimentally, acquire spectra in the same solvent and compare peak shifts. Use WinGX to overlay experimental and theoretical spectra, adjusting torsional parameters in the computational model to match observed bands .
What crystallization techniques improve single-crystal growth for X-ray diffraction studies?
Advanced Research Question
Slow evaporation (e.g., ethyl acetate/hexane at 4°C) promotes nucleation. For stubborn oils, use vapor diffusion (ether into a dichloromethane solution). If crystals are twinned, employ SHELXL ’s TWIN command for refinement . For low-resolution data, collect multiple datasets at synchrotron facilities and merge using XDS or HKL-3000 .
How can the stability of this compound under varying storage conditions be systematically evaluated?
Basic Research Question
Design accelerated stability studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
